3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide
CAS No.:
Cat. No.: VC14529575
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O3 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H19N3O3/c1-12-5-4-8-21-11-14(20-17(12)21)10-19-18(22)13-6-7-15(23-2)16(9-13)24-3/h4-9,11H,10H2,1-3H3,(H,19,22) |
| Standard InChI Key | IGNHFJOXSLMCMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
The compound 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is a complex organic molecule that combines elements of benzamide with an imidazopyridine moiety. This article aims to provide a comprehensive overview of its chemical properties, potential applications, and any available research findings.
Potential Applications
While specific applications for 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide are not detailed in the literature, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Data Table
Given the lack of specific data on 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide, a comparative table with related compounds can provide insight into potential properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 3,4-Dimethoxy-N-methylbenzamide | C10H13NO3 | 195.2151 | Pharmaceutical research |
| 2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine | C16H16N2O2 | Not specified | Biological assays |
| 2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide | C17H19N3O4S | 361.42 | Chemical synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume